bafilomycin A1

描述

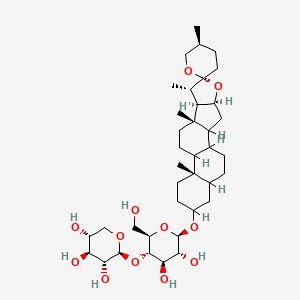

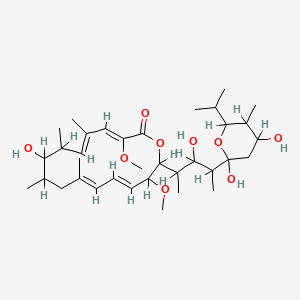

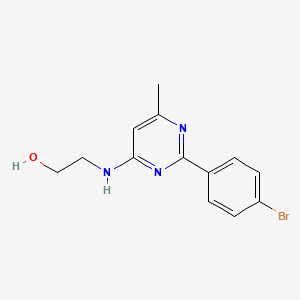

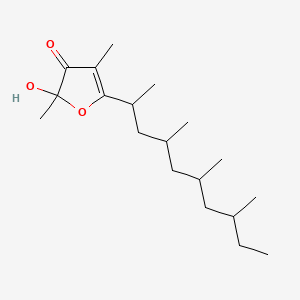

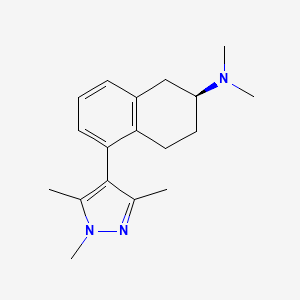

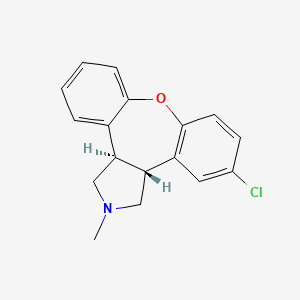

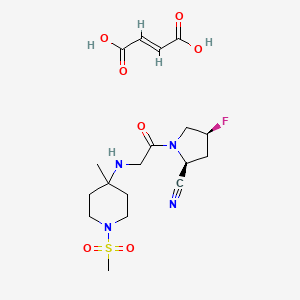

Bafilomycin A1 is a toxic macrolide antibiotic derived from Streptomyces griseus . It is a specific inhibitor of vacuolar-type H±ATPase (V-ATPase) and is commonly used to prevent the re-acidification of synaptic vesicles after they have undergone exocytosis .

Synthesis Analysis

The synthesis of bafilomycin A1 is a complex process that relies on the zinc triflate mediated diastereoselective addition of a complex enyne to a sensitive aldehyde as the key fragment coupling . A ruthenium-catalyzed trans-reduction of the resulting propargylic enyne efficiently installs the required C10–C13 trans, trans-diene subunit .Molecular Structure Analysis

The cryo-EM structure of bafilomycin A1 bound to intact bovine V-ATPase reveals six bafilomycin A1 molecules bound to the c-ring . One bafilomycin A1 molecule engages with two c subunits and disrupts the interactions between the c-ring and subunit a, thereby preventing proton translocation .Chemical Reactions Analysis

Bafilomycin A1 is known to decrease Na ATPase activity and increase basal Mg ATPase activity in normal colon mucosa samples and in human colon cancer samples . It targets NAADP-sensitive acidic Ca stores, effectively modulates ATPase activity, and assumes the link between acidic stores and EPR .Physical And Chemical Properties Analysis

Bafilomycin A1 has a molecular formula of C35H58O9 and a molecular weight of 622.84 g/mol . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .科学研究应用

Treatment of Pediatric B-cell Acute Lymphoblastic Leukemia

- Scientific Field : Oncology

- Application Summary : Bafilomycin A1 has been found to effectively and specifically inhibit and kill pediatric B-cell acute lymphoblastic leukemia cells . It targets both early and late stages of the autophagy pathway by activating mammalian target of rapamycin signaling and by disassociating the Beclin 1-Vps34 complex, as well as by inhibiting the formation of autolysosomes .

- Methods of Application : Bafilomycin A1 is used at a low concentration (1 nM) for this application .

- Results : Bafilomycin A1 also targeted mitochondria and induced caspase-independent apoptosis by inducing the translocation of apoptosis-inducing factor from mitochondria to the nucleus . In primary cells from pediatric patients with B-cell acute lymphoblastic leukemia and a xenograft model, bafilomycin A1 specifically targeted leukemia cells while sparing normal cells .

Inhibition of Vacuolar H±ATPase (V-ATPase)

- Scientific Field : Molecular Biology

- Application Summary : Bafilomycin A1 serves as a specific and potent V-ATPases inhibitor . It can abrogate tumor metastasis, prevent autophagy, and reduce cellular signaling responses .

- Methods of Application : The cryo-EM structure of bafilomycin A1 bound intact bovine V-ATPase was reported . The structure reveals six bafilomycin A1 molecules bound to the c-ring .

- Results : One bafilomycin A1 molecule engages with two c subunits and disrupts the interactions between the c-ring and subunit a, thereby preventing proton translocation .

Anti-fungal and Anti-parasitic Agent

- Scientific Field : Microbiology

- Application Summary : Bafilomycin A1 exhibits anti-fungal and anti-parasitic activity . It has been found to be effective against some yeast, Gram-positive bacteria, and fungi .

- Methods of Application : The specific methods of application can vary depending on the type of fungus or parasite being targeted .

- Results : The results of these applications have shown that Bafilomycin A1 can inhibit the growth of these organisms, thereby acting as a potential therapeutic agent .

Inhibition of Autophagy

- Scientific Field : Cell Biology

- Application Summary : Bafilomycin A1 is most known for its use as an autophagy inhibitor . It inhibits the fusion between autophagosomes and lysosomes and inhibits lysosomal degradation .

- Methods of Application : Bafilomycin A1 is frequently used at high concentration (0.1–1 μM) to block late-phase autophagy .

- Results : The inhibition of autophagy by Bafilomycin A1 can lead to the accumulation of autophagosomes in cells .

Treatment of Traumatic Brain Injury

- Scientific Field : Neuroscience

- Application Summary : Bafilomycin A1 has been used as an autophagy inhibitor to study its effect on traumatic brain injury (TBI)-induced cell death and lesions in mice .

- Methods of Application : The specific methods of application can vary depending on the specific experimental setup .

- Results : The results of these studies can provide valuable insights into the role of autophagy in traumatic brain injury and potential therapeutic strategies .

Induction of Apoptosis

- Scientific Field : Cell Biology

- Application Summary : Bafilomycin A1 has been found to induce apoptosis, or programmed cell death . This process is crucial in maintaining the balance of cell growth and death .

- Methods of Application : The specific methods of application can vary depending on the specific experimental setup .

- Results : The induction of apoptosis by Bafilomycin A1 can lead to the death of cells, which can be beneficial in certain contexts, such as cancer treatment .

K+ Transport

- Scientific Field : Biochemistry

- Application Summary : Bafilomycin A1 acts as an ionophore, meaning it can transfer K+ ions across biological membranes . This can lead to mitochondrial damage and cell death .

- Methods of Application : The specific methods of application can vary depending on the specific experimental setup .

- Results : The ability of Bafilomycin A1 to transport K+ ions can have various effects on cells, including inducing cell death .

安全和危害

未来方向

Autophagy is implicated in a wide range of (patho)physiological processes including maintenance of cellular homeostasis, neurodegenerative disorders, aging, and cancer . As such, small molecule autophagy modulators like bafilomycin A1 are in great demand, both for their ability to act as tools to better understand this essential process and as potential therapeutics .

属性

IUPAC Name |

(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23+,24-,25-,26-,27+,28-,30-,31+,32+,33+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHNQDDQEHDUTM-JQWOJBOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). | |

| Record name | Bafilomycin A1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

bafilomycin A1 | |

CAS RN |

88899-55-2 | |

| Record name | Bafilomycin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88899-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bafilomycin A1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)